
1-Butene-1,4-diol,diacetate
Overview
Description
1-Butene-1,4-diol,diacetate: is an organic compound with the molecular formula C8H12O4 . It is an acetate ester obtained by the formal condensation of the two hydroxy groups of butane-1,4-diol with two molecules of acetic acid . This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butene-1,4-diol,diacetate can be synthesized through the oxidative acetoxylation of 1,3-butadiene in the presence of palladium-based intermetallic compounds (IMCs) as catalysts . The reaction typically involves the use of acetic acid and oxygen under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of hydrogenation catalysts to improve yield and selectivity . The process may also include the use of specific catalysts to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Butene-1,4-diol,diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like acyl halides and anhydrides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acetoxy derivatives, while reduction can produce various alcohols and ethers.
Scientific Research Applications
Industrial Applications
1. Polymer Production
- Use in Polyurethane Synthesis : 1-Butene-1,4-diol, diacetate serves as a precursor for polyols used in polyurethane production. Polyurethanes are widely used in foams, elastomers, and coatings due to their durability and flexibility.
2. Coating Agents
- Antidiscoloration Agent : The compound has been noted for its effectiveness as an antidiscoloration agent in molded articles and coating compositions. This application is crucial for maintaining the aesthetic quality of products exposed to environmental factors .
Biological Applications
1. Enzyme Inhibition Studies
- Recent studies have investigated the potential of compounds related to 1-butene-1,4-diol, diacetate as enzyme inhibitors. For instance, derivatives have shown promise as inhibitors against alpha-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease respectively .
2. Cross-Metathesis Reactions
- Research has highlighted the use of 1-butene-1,4-diol, diacetate in cross-metathesis reactions with renewable resources like methyl oleate. This process demonstrates its utility in synthesizing valuable chemicals from sustainable sources .
Case Studies
Mechanism of Action
The precise mechanism of action of 1-Butene-1,4-diol,diacetate involves its participation in nucleophilic substitution reactions. The compound can react with various substrates, leading to the formation of different products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
1,4-Diacetoxybutane: An acetate ester obtained by the formal condensation of the two hydroxy groups of butane-1,4-diol with two molecules of acetic acid.
3,4-Diacetoxy-1-butene: A diacetoxybutene derivative formed through the oxidative acetoxylation of 1,3-butadiene.
cis-1,4-Diacetoxy-2-butene: An ester that undergoes pyrolysis to form various products.
Uniqueness: 1-Butene-1,4-diol,diacetate is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for scientific research and industrial processes.
Q & A
Q. (Basic) What are the recommended synthetic methodologies for 1-Butene-1,4-diol diacetate, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves acetylation of 1-Butene-1,4-diol using acetic anhydride or acetyl chloride under acidic or basic catalysis. For advanced applications, cross-metathesis reactions with Grubbs catalysts (e.g., Grubbs II) in dichloromethane at 40°C have been employed to modify olefinic bonds without affecting other functional groups, achieving yields up to 73% . Optimization strategies include:
- Catalyst loading : 10 mol% Grubbs II for selective reactivity.
- Solvent choice : CH₂Cl₂ minimizes side reactions.
- Temperature control : 40°C balances reaction rate and selectivity.
Post-synthesis, purification via column chromatography or distillation is recommended.
Q. (Basic) How should researchers characterize the purity and structural integrity of 1-Butene-1,4-diol diacetate?
Answer:
Key characterization methods include:
- Spectroscopy :
- Chromatography :
- Physical properties : Validate density (≈0.96–1.48 g/cm³) and refractive index (≈1.43) against NIST data .
Q. (Basic) What safety protocols are critical when handling 1-Butene-1,4-diol diacetate in laboratory settings?
Answer:
Safety measures align with GHS guidelines:
- PPE : Chemical-resistant gloves (nitrile), lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Absorb with inert material (e.g., vermiculite) and avoid drainage contamination .
- Storage : In airtight containers away from ignition sources.
Q. (Advanced) How can researchers resolve contradictions in spectroscopic data for derivatives of 1-Butene-1,4-diol diacetate?
Answer:
Contradictions often arise from stereochemical variations or impurities. Strategies include:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas.
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values.
- Database cross-referencing : Use PubChem or NIST Chemistry WebBook to validate spectral peaks .
For example, unexpected peaks in ¹H NMR may indicate cis/trans isomerization, requiring 2D NMR (e.g., NOESY) for resolution.
Q. (Advanced) What are the challenges in scaling up the synthesis of 1-Butene-1,4-diol diacetate from laboratory to pilot-scale production?
Answer:
Key challenges include:
- Catalyst efficiency : Grubbs catalysts may degrade at larger scales; consider immobilized catalysts for reuse.
- Exothermicity : Use jacketed reactors for temperature control during acetylation.
- Purification : Distillation under reduced pressure prevents thermal decomposition.
Market analyses indicate global production capacity limitations for precursors like 2-butene-1,4-diol, necessitating optimized feedstock logistics .
Q. (Advanced) How does stereochemistry influence the reactivity of 1-Butene-1,4-diol diacetate in cyclodehydration reactions?
Answer:
The cis/trans configuration of the diol precursor dictates product selectivity. For example:
- cis-1,4-diols undergo cyclodehydration with active methylene compounds (e.g., malononitrile) to yield 2-vinyl-2,3-dihydrofurans in >80% yield .
- trans-isomers may form less stable intermediates, leading to side products.
Experimental verification via polarimetry or chiral HPLC is critical for stereochemical analysis.
Q. (Advanced) What strategies mitigate byproduct formation in cross-metathesis reactions involving 1-Butene-1,4-diol diacetate?
Answer:
Byproducts often stem from competing olefin isomerization or catalyst decomposition. Mitigation includes:
Properties
Molecular Formula |
C8H12O4 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-acetyloxybut-3-enyl acetate |
InChI |
InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3,5H,4,6H2,1-2H3 |
InChI Key |
VIRPYONDKXQHHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC=COC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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